1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone
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Overview
Description
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone is a chemical compound with the empirical formula C9H7IN2O and a molecular weight of 286.07 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the iodination of pyrrolopyridine derivatives. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by iodination and subsequent purification steps .
Chemical Reactions Analysis
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira cross-coupling, to form more complex molecules.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals targeting various diseases, including cancer.
Biological Research: The compound is used in studies investigating the biological activities of pyrrolopyridine derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for research and development purposes.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways and exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone can be compared with other similar compounds, such as:
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 5-Iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-1H-pyrrolo[2,3-b]pyridine
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
1-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-5(13)6-2-7-8(10)4-12-9(7)11-3-6/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQVDDRXKXQBMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(NC=C2I)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640150 |
Source
|
Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-03-6 |
Source
|
Record name | 1-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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